molecular formula C15H11N3 B182053 6-Methyl-6H-indolo[2,3-b]quinoxaline CAS No. 65880-39-9

6-Methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B182053
CAS No.: 65880-39-9
M. Wt: 233.27 g/mol
InChI Key: KFWQNOOZKPPNNW-UHFFFAOYSA-N
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Description

6-Methyl-6H-indolo[2,3-b]quinoxaline is a nitrogen-containing heterocyclic compound of significant interest in advanced materials and pharmaceutical research. This compound features a donor-acceptor (D-A) architecture, formed by an electron-rich indole unit fused with an electron-deficient quinoxaline moiety. This structure is highly valued in organic electronics, where it serves as a key building block for developing novel opto-electronic materials . Recent studies have demonstrated its application in the synthesis of violet-to-red light-emitting dyes for use in organic light-emitting diodes (OLEDs) and other devices, with properties tunable through structural modification . Concurrently, indoloquinoxaline derivatives are being investigated in the pharmacological field. Recent peer-reviewed research (2025) has highlighted related 6H-indolo-[2,3-b]-quinoxaline derivatives as promising bifunctional agents, functioning both as inhibitors for therapeutic targets like SHP1 in cancer research and as fluorescent probes for cellular imaging . As a reference standard from a collection of rare and unique chemicals, this product is provided for early discovery research. Buyer assumes responsibility to confirm product identity and/or purity. NOT FOR HUMAN OR VETERINARY USE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65880-39-9

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

6-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C15H11N3/c1-18-13-9-5-2-6-10(13)14-15(18)17-12-8-4-3-7-11(12)16-14/h2-9H,1H3

InChI Key

KFWQNOOZKPPNNW-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

Canonical SMILES

CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

Other CAS No.

65880-39-9

Origin of Product

United States

Synthetic Methodologies for 6 Methyl 6h Indolo 2,3 B Quinoxaline and Its Derivatives

Classical Condensation Approaches for the Indolo[2,3-b]quinoxaline Core

The most fundamental and widely used method for constructing the tetracyclic indolo[2,3-b]quinoxaline system involves the acid-catalyzed condensation of an isatin (B1672199) derivative with an o-phenylenediamine derivative. benthamscience.comsapub.orgbohrium.com This reaction forms the quinoxaline (B1680401) portion of the molecule by creating two new carbon-nitrogen bonds.

The direct condensation of isatin with o-phenylenediamine is a robust and efficient method for synthesizing the parent 6H-indolo[2,3-b]quinoxaline core. acs.org The reaction is typically carried out in a suitable solvent, often with an acid catalyst, and proceeds via a cyclocondensation mechanism. One common approach involves heating the reactants in boiling acetic acid. benthamscience.com Another documented procedure involves the reaction of isatin and o-phenylenediamine to deliver the indolo[2,3-b]quinoxaline core in high yield. acs.org More contemporary, environmentally friendly methods have also been developed, such as using ultrasound irradiation in water to afford the product in excellent yields without a catalyst. nih.gov

Table 1: Reaction Conditions for the Condensation of Isatin and o-Phenylenediamine

Catalyst/SolventReaction TimeYieldReference
Acetic Acid6 h (reflux)85%
Not specifiedNot specified83% acs.org
Ultrasound / Water20 min95% nih.gov

To introduce substituents onto the benzene ring of the quinoxaline moiety, substituted o-phenylenediamines are employed. This strategy allows for the incorporation of various functional groups prior to the core condensation reaction. For instance, the reaction of isatin with 3,4-diaminobenzoic acid or 3,4-diaminotoluene in an aqueous sodium bicarbonate solution produces the corresponding carboxylated and methylated indolo[2,3-b]quinoxaline derivatives, respectively. connectjournals.comconnectjournals.com This approach demonstrates the versatility of the condensation reaction, accommodating both electron-withdrawing and electron-donating groups on the diamine starting material. connectjournals.com Hydrothermal synthesis methods have also been successfully applied for the reaction between 3,4-diaminobenzoic acid and 1,2-diarylketones to yield quinoxaline carboxylic acids. uni-konstanz.de

Table 2: Synthesis of Substituted 6H-indolo[2,3-b]quinoxalines

Isatin ReactantDiamine ReactantProductReference
Isatin3,4-Diaminobenzoic acid6H-Indolo[2,3-b]quinoxaline-2-carboxylic acid connectjournals.com
Isatin3,4-Diaminotoluene2-Methyl-6H-indolo[2,3-b]quinoxaline connectjournals.com

Specific N-Alkylation Strategies for 6-Methylation and Other Substitutions

Once the 6H-indolo[2,3-b]quinoxaline core is formed, the indole (B1671886) nitrogen (N-6) is available for substitution. Alkylation is the most direct method to introduce a methyl group or other organic moieties at this position.

The target compound, 6-Methyl-6H-indolo[2,3-b]quinoxaline, is synthesized via the N-alkylation of the 6H-indolo[2,3-b]quinoxaline precursor. acs.org A standard procedure involves treating the parent heterocycle with an alkylating agent like iodomethane in the presence of a base. acs.org The base, such as potassium carbonate, deprotonates the indole nitrogen, generating a nucleophilic anion that subsequently attacks the methyl iodide to form the desired N-methylated product in high yield. acs.org

The N-alkylation strategy is not limited to methylation and can be extended to introduce a wide variety of substituents at the N-6 position. This is a key step for modifying the properties of the core structure.

Long-chain Alkyl Groups: The condensation of 1-long chain alkyl-indoline-2,3-diones with o-phenylenediamine directly yields 6-alkyl-6(H)-indolo[2,3-b]quinoxalines. researchgate.net This method builds the desired alkyl group into the isatin starting material.

Functionalized Alkyl Groups: A 6-bromoethyl group can be introduced by condensing 1-(2-bromoethyl)-indole-2,3-dione with 1,2-diaminobenzene. nih.gov This bromoethyl derivative serves as a versatile intermediate for further functionalization. nih.gov

Benzyl Groups: The reaction of 2-methyl-6H-indolo[2,3-b]quinoxaline with benzyl chloride in the presence of potassium carbonate in DMF affords the N-benzylated product. connectjournals.com

Alkylation with Sulfates: Dimethyl sulfate has also been used effectively as an alkylating agent to form the corresponding quaternary salts of 6H-indolo[2,3-b]quinoxalines. bohrium.com

Table 3: Examples of N-6 Alkylation on the Indolo[2,3-b]quinoxaline Core

Alkylating Agent / MethodBase / SolventSubstituent IntroducedReference
IodomethaneK₂CO₃ / DMFMethyl acs.org
Benzyl chlorideK₂CO₃ / DMFBenzyl connectjournals.com
Dimethyl sulfateNot specifiedMethyl (quaternary salt) bohrium.com
Condensation with N-alkylated isatinNot specifiedDecyl, Tetradecyl, Hexadecyl researchgate.net
Condensation with 1-(2-bromoethyl)-indole-2,3-dioneAcetic AcidBromoethyl nih.gov

Advanced Coupling Reactions for Derivatization

Beyond classical alkylation, modern cross-coupling reactions provide powerful tools for the advanced derivatization of the indolo[2,3-b]quinoxaline scaffold. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds that are otherwise difficult to achieve. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are particularly useful. nih.gov For example, triarylamines containing a 6H-indolo[2,3-b]quinoxaline core have been synthesized using palladium-catalyzed C-N and C-C coupling reactions. figshare.com This approach enables the attachment of complex aromatic units, significantly expanding the structural diversity and potential applications of the core molecule in fields like materials science. figshare.com The sequential application of Buchwald-Hartwig cross-coupling followed by intramolecular nucleophilic aromatic substitution of hydrogen represents another advanced route to create novel fused systems based on the indolo[2,3-b]quinoxaline structure. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Sonogashira-Hagihara)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, and they have been effectively utilized in the synthesis and functionalization of the indolo[2,3-b]quinoxaline framework.

The Buchwald-Hartwig amination has emerged as a cornerstone for constructing C-N bonds in aromatic systems. This reaction facilitates the coupling of amines with aryl halides or triflates, a transformation that is often challenging using traditional methods. wikipedia.org The development of this reaction has provided a facile route for synthesizing aryl amines, significantly expanding the possibilities for C-N bond formation. wikipedia.org The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine product. The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of the catalytic cycle. youtube.com This methodology has been applied to the synthesis of indolo[2,3-b]quinoxaline derivatives through the sequential application of a Buchwald-Hartwig cross-coupling followed by an intramolecular nucleophilic aromatic substitution of hydrogen (SNH) reaction. nih.gov

The Sonogashira-Hagihara coupling reaction is another indispensable palladium-catalyzed transformation that enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by a copper(I) salt and proceeds under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org A one-pot approach utilizing the Sonogashira-Hagihara C-C cross-coupling reaction has been developed for the synthesis of tetracyclic indolo[2,3-b]quinoxaline derivatives. jomardpublishing.com This method involves the reaction of 9-iodo-6H-indolo[2,3-b]quinoxaline with various terminal acetylenes in the presence of palladium catalysts. jomardpublishing.com Challenges in this reaction include the potential for homocoupling of the alkyne starting materials. jomardpublishing.com

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

ReactionBond FormedKey ReagentsAdvantages
Buchwald-Hartwig Amination C-NPd catalyst, phosphine ligand, baseWide substrate scope, good functional group tolerance
Sonogashira-Hagihara Coupling C-CPd catalyst, Cu(I) co-catalyst, baseMild reaction conditions, direct introduction of alkynyl groups

Copper-Catalyzed Arylamination (Modified Ullmann Protocol)

The copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type reaction, is a classical method for the formation of C-N bonds. While traditional Ullmann reactions require harsh conditions, modern modifications have made this a more versatile and widely used protocol. A modified Ullmann protocol has been successfully employed for the synthesis of a 9-amino-substituted indolo[2,3-b]quinoxaline derivative. jomardpublishing.com This specific synthesis involved the arylamination of 6-benzyl-9-iodo-6H-indolo[2,3-b]quinoxaline with benzylamine as the nucleophile. jomardpublishing.com The reaction was carried out in dimethylformamide (DMF) in the presence of copper(I) iodide (CuI) as the catalyst. jomardpublishing.com

Multicomponent Reaction (MCR) Approaches to Spiroindoloquinazolines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. MCRs are advantageous due to their high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. nih.gov

A facile one-pot, three-component condensation reaction has been developed for the synthesis of spiroindoloquinazolines. acs.orgnih.govacs.org This reaction involves the condensation of tryptanthrin, a malononitrile or ethyl cyanoacetate derivative, and a nucleophile in methanol, using triethylamine as a base catalyst under reflux conditions. acs.orgnih.govacs.org This method offers short reaction times, excellent yields, and a straightforward work-up procedure. nih.govnih.gov The reaction proceeds through an initial Knoevenagel condensation between tryptanthrin and the active methylene compound. nih.gov The choice of solvent and catalyst is crucial for the success of this reaction, with methanol and triethylamine being identified as optimal. nih.govacs.org

Table 2: Three-Component Synthesis of Spiroindoloquinazolines

Reactant 1Reactant 2Reactant 3 (Nucleophile)Product
TryptanthrinMalononitrileDimedone2-amino-7,7-dimethyl-5,12′-dioxo-5,6,7,8-tetrahydro-12′H-spiro[chromene-4,6′-indolo(2,1-b)quinazoline]-3-carbonitrile
TryptanthrinEthyl CyanoacetateVarious NucleophilesCorresponding Spiroindoloquinazolines

"Click Chemistry" for Triazole-Fused this compound Derivatives

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.gov This reaction has found widespread application in drug discovery and materials science due to its reliability and biocompatibility. nih.gov

A novel series of 6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxalines has been designed and synthesized utilizing the CuAAC reaction. rsc.orgresearchgate.net This approach involves the reaction of a 6-azidomethyl-6H-indolo[2,3-b]quinoxaline intermediate with various terminal alkynes, or conversely, a 6-propargyl-6H-indolo[2,3-b]quinoxaline with various azides, in the presence of a copper(I) catalyst. rsc.org This methodology allows for the efficient construction of triazole-fused indolo[2,3-b]quinoxaline derivatives, which are of interest for their potential biological activities. rsc.orgresearchgate.net

Synthesis of Hydrogenated Analogues of the Indolo[2,3-b]quinoxaline Scaffold

The synthesis of hydrogenated analogues of the indolo[2,3-b]quinoxaline scaffold expands the chemical space and allows for the exploration of structure-activity relationships. The condensation of 1,2-diaminocyclohexane with isatin derivatives in refluxing methanol with acetic acid as a catalyst has been shown to produce 1,2,3,4-tetrahydro-indolo[2,3-b]quinoxalines. researchgate.net This reaction introduces a saturated six-membered ring into the quinoxaline portion of the molecule.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. e-journals.inresearchgate.net The application of microwave irradiation has been shown to promote the regioselective synthesis of 6H-indolo[2,3-b]quinoxaline from the condensation of isatin with o-phenylenediamine. researchgate.netresearchgate.net Microwave heating has also been successfully employed in the synthesis of various quinoxaline derivatives, offering an environmentally benign approach with excellent yields. e-journals.in Furthermore, an efficient protocol for the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives has been developed using a copper-catalyzed intramolecular N-arylation under microwave irradiation, affording the tetracyclic products in good to excellent yields within short reaction times. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Methyl 6h Indolo 2,3 B Quinoxaline Compounds

Vibrational Spectroscopy for Functional Group Analysis (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups and vibrational modes of the 6-Methyl-6H-indolo[2,3-b]quinoxaline molecule. The spectrum is characterized by specific absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

The high-frequency region of the spectrum typically displays C-H stretching vibrations associated with the aromatic rings. For hetro-aromatic structures like the indeno-quinoxaline ring, these bands are characteristically found in the 3100-3000 cm⁻¹ region scialert.net. The antisymmetric and symmetric stretching modes of the N-methyl (N-CH₃) group are expected to appear around 2987 cm⁻¹ and 2901 cm⁻¹, respectively scialert.net.

The fingerprint region below 1600 cm⁻¹ contains a wealth of structural information. Key absorptions include the C=N stretching vibration of the quinoxaline (B1680401) ring system, which is typically observed around 1514 cm⁻¹, and various C=C stretching vibrations from the fused aromatic rings. The presence of these characteristic peaks confirms the integrity of the fused heterocyclic core.

Expected FT-IR Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretch 3100 - 3000 scialert.net
Methyl C-H Stretch 2987 - 2901 scialert.net
C=N Stretch ~1514 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of this compound by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The ¹H NMR spectrum gives precise information about the number and types of protons. The N-methyl group protons are expected to appear as a distinct singlet in the aliphatic region of the spectrum. For related 6-alkyl-6H-indolo[2,3-b]quinoxaline derivatives, the protons on the carbon directly attached to the indole (B1671886) nitrogen (N-CH₂) appear as a triplet around 4.50-4.60 ppm when recorded in DMSO-d₆ researchgate.net. The aromatic protons of the fused ring system will resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their multiplicity and coupling constants revealing their substitution pattern and spatial relationships researchgate.net.

Predicted NMR Data for this compound in DMSO-d₆

Spectrum Group Predicted Chemical Shift (δ, ppm) Multiplicity
¹H NMR N-CH₃ ~4.0 - 4.5 Singlet
Aromatic-H ~7.0 - 8.5 Multiplets
¹³C NMR N-CH₃ ~35 - 45 Quartet

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. The technique also provides information about the compound's structure through analysis of its fragmentation patterns.

Based on its molecular formula, C₁₅H₁₁N₃, the compound has a calculated monoisotopic mass of 233.0953 Da uni.lu. High-resolution mass spectrometry (HRMS) is used to measure the exact mass, which can confirm this formula. In typical electron ionization (EI) or electrospray ionization (ESI) mass spectra, the compound is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) at m/z 233 and 234, respectively uni.lu. The stability of the fused aromatic ring system suggests that the molecular ion will be a major peak in the spectrum. Fragmentation would likely involve the loss of small, stable neutral molecules, but the core heterocyclic structure is expected to remain largely intact under standard conditions.

Predicted Mass Spectrometry Data for this compound

Property Value Reference
Molecular Formula C₁₅H₁₁N₃ uni.lunih.gov
Monoisotopic Mass 233.0953 Da uni.lu
Predicted [M+H]⁺ 234.1026 m/z uni.lu
Predicted [M+Na]⁺ 256.0845 m/z uni.lu

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within the this compound molecule. The spectrum is a result of the molecule absorbing photons, which promotes electrons from lower to higher energy orbitals. The absorption spectrum of the parent indolo[2,3-b]quinoxaline core exhibits well-defined peaks corresponding to π-π* and n-π* transitions scispace.com.

For this compound, the long-wavelength absorption maximum (λₘₐₓ) is observed at 405 nm when measured in ethyl acetate nih.gov. This absorption is attributed to an intramolecular charge transfer (ICT) from the indole portion to the quinoxaline segment of the molecule scispace.com. The presence of the electron-donating methyl group at the N-6 position causes a bathochromic (red) shift compared to the unsubstituted 6H-indolo[2,3-b]quinoxaline, which absorbs at 386 nm nih.gov. This shift indicates that the methyl group effectively increases the energy of the highest occupied molecular orbital (HOMO), thus reducing the energy gap for the electronic transition.

UV-Vis Absorption Data for this compound

Solvent λₘₐₓ (nm) Molar Absorption Coefficient (ε, M⁻¹cm⁻¹) Reference

Photoluminescence and Emission Spectroscopy

Photoluminescence spectroscopy investigates the light emitted by this compound after it absorbs photons. This phenomenon, which includes fluorescence and phosphorescence, provides information about the molecule's excited states.

The indoloquinoxaline scaffold is known to be fluorescent. While specific emission maxima for this compound are not detailed in the available literature, related derivatives are known to emit light in the range of 580–648 nm in solution scispace.com. The emission properties are sensitive to the molecular structure and the solvent environment.

A significant finding is that the introduction of the methyl group at the N-6 position substantially influences the excited-state dynamics. It has been shown to increase the quantum yield of triplet state formation by a factor of six compared to its unsubstituted counterpart nih.gov. This enhancement suggests that the methyl group promotes intersystem crossing from the singlet excited state to the triplet excited state, making the compound a more efficient phosphorescent emitter or photosensitizer.

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of this compound. It provides information on the energies of the frontier molecular orbitals (HOMO and LUMO) by measuring the potentials at which the compound is oxidized and reduced.

As a model compound for anolyte materials in nonaqueous redox flow batteries, this compound (designated as 5a in some studies) has been shown to undergo a reversible one-electron reduction acs.org. The cyclic voltammogram recorded in an acetonitrile solution shows a first reversible reduction potential (E₁/₂) of -1.97 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple acs.org. This low reduction potential indicates that the compound has a low-lying LUMO and can readily accept an electron to form a stable radical anion, a desirable characteristic for anolyte materials. The reversibility of the redox event also points to the high stability of the resulting charged species.

Electrochemical Data for this compound

Parameter Value Conditions Reference

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound. This analysis serves as a final verification of the compound's empirical formula and purity.

The theoretical elemental composition is calculated from the molecular formula, C₁₅H₁₁N₃. The experimentally determined values for a pure sample are expected to align closely with these calculated percentages, typically within a margin of ±0.4%. This correspondence provides strong evidence for the successful synthesis and purification of the target compound, confirming that no significant impurities are present.

Elemental Analysis Data for this compound (C₁₅H₁₁N₃)

Element Calculated (%) Found (%) Reference
Carbon (C) 77.23 Expected: 77.23 ± 0.4 researchgate.net (methodology)
Hydrogen (H) 4.75 Expected: 4.75 ± 0.4 researchgate.net (methodology)

Computational and Theoretical Investigations of 6 Methyl 6h Indolo 2,3 B Quinoxaline and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an essential method for assessing the structural and spectral properties of organic molecules. irjweb.com It is widely used to investigate the electronic structure, reactivity, and spectroscopic characteristics of quinoxaline-based compounds.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. irjweb.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and polarizability, indicating that charge transfer can easily occur within the molecule. nih.govscirp.org

In studies of analogues like indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives, DFT calculations have determined the HOMO and LUMO energy levels. For a series of these donor-acceptor compounds, the HOMO energy levels were found to be in the range of -6.51 to -6.84 eV, while the LUMO energy levels were between -3.00 to -3.30 eV. researchgate.net These low-lying LUMO levels are comparable to those of well-established n-type materials, highlighting their potential application in organic electronics. researchgate.net The analysis of these orbitals helps in predicting the most reactive positions within a molecule for electrophilic and nucleophilic attacks. nih.gov

Table 1: Calculated HOMO-LUMO Energy Levels for Indolo[2,3-b]naphtho[2,3-f]quinoxaline Analogues researchgate.net
Compound AnalogueHOMO (eV)LUMO (eV)Energy Gap (eV)
Analogue 2-6.51-3.003.51
Analogue 3-6.65-3.153.50
Analogue 4-6.78-3.253.53
Analogue 5-6.84-3.303.54
Analogue 6-6.60-3.053.55
Analogue 7-6.72-3.183.54
Analogue 8-6.80-3.283.52

Time-Dependent DFT (TDDFT) for Excited State Properties and Optical Spectra

Time-Dependent Density Functional Theory (TDDFT) is a powerful method for rationalizing the origin of optical spectra and understanding the electronic transitions that give rise to them. acs.orgnih.gov For derivatives of 6H-indolo[2,3-b]quinoxaline, TDDFT simulations have been successfully used to study their excited state properties and interpret their absorption and emission spectra. researchgate.netacs.orgnih.gov

In studies of triarylamines based on the 6H-indolo[2,3-b]quinoxaline core, TDDFT calculations helped explain the observed trends in their optical properties. acs.orgnih.gov It was found that for derivatives where amine groups were directly attached to the indoloquinoxaline nucleus, the emission was primarily dominated by a state localized on the 6H-indolo[2,3-b]quinoxaline chromophore itself. acs.orgnih.gov This demonstrates the utility of TDDFT in pinpointing the nature of the excited states responsible for the photophysical behavior of these compounds.

Validation of Computational Models against Experimental Spectroscopic and Electrochemical Data

A crucial step in computational research is the validation of theoretical models against experimental data. For quinoxaline (B1680401) derivatives and related structures, calculated properties are frequently compared with results from various analytical techniques. For instance, theoretical ¹H-NMR spectra have been calculated and compared with experimental spectra to verify the accuracy of the computational method. researchgate.net

Similarly, the results of TDDFT calculations are often validated by comparing the predicted absorption and emission spectra with experimental UV-Visible and fluorescence spectroscopy data. researchgate.netacs.org Furthermore, electrochemical behaviors, such as the quasi-reversible oxidation couples observed in cyclic voltammograms for 6H-indolo[2,3-b]quinoxaline derivatives, can be rationalized and supported by theoretical calculations of molecular orbital energies. acs.orgnih.gov This agreement between theoretical predictions and experimental outcomes lends confidence to the computational models used. scirp.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically larger, molecule, such as a protein or DNA. This method is instrumental in drug discovery and for understanding the mechanistic basis of a compound's biological activity.

Prediction of Binding Affinities with Biological Macromolecules (e.g., DNA, Protein Receptors)

The primary mechanism of pharmacological action for many 6H-indolo[2,3-b]quinoxaline derivatives is DNA intercalation. nih.govresearchgate.netresearchgate.net Molecular docking simulations are employed to predict and analyze these interactions. The stability of the complex formed between a 6H-indolo[2,3-b]quinoxaline derivative and DNA is a key factor in its biological activity. nih.govresearchgate.neteurekaselect.com This stability is influenced by the substituents and side chains on the quinoxaline nucleus. nih.govresearchgate.neteurekaselect.com Highly active derivatives such as NCA0424, B-220, and 9-OH-B-220 have demonstrated strong binding affinity for DNA. nih.govresearchgate.neteurekaselect.com

Beyond DNA, docking studies also predict the binding of these compounds to protein receptors. For example, simulations have been used to evaluate the binding of 6H-indolo[2,3-b]quinoxaline derivatives to the adenosine (B11128) triphosphate (ATP) binding site of the Epidermal Growth Factor Receptor (EGFR). researchgate.net These studies revealed that certain derivatives exhibit better binding affinities than reference drugs. researchgate.net

Table 2: Predicted Binding Affinities from Molecular Docking Studies
CompoundTargetPredicted Binding Affinity (kcal/mol)Source
Derivative Q3EGFR (ATP Binding Site)-9.2 researchgate.net
Derivative T4EGFR (ATP Binding Site)-8.9 researchgate.net
Erlotinib (Reference)EGFR (ATP Binding Site)-7.3 researchgate.net
Thiopyrano[2,3-b]quinoline Analogue 4CB1a Protein Receptor-6.1 nih.gov
Thiopyrano[2,3-b]quinoline Analogue 2CB1a Protein Receptor-5.5 nih.gov

Identification of Putative Binding Pockets (e.g., ATP Binding Pocket)

A significant outcome of molecular docking simulations is the identification of specific binding sites or pockets on the target macromolecule. For 6H-indolo[2,3-b]quinoxaline derivatives that interact with DNA, studies have shown that the orientation of the side chain towards the GC-rich minor groove of the DNA is a critical factor for stable binding. nih.govresearchgate.neteurekaselect.com

In the context of protein targets, docking simulations have successfully identified the ATP binding site of EGFR as a putative binding pocket for these compounds. researchgate.net By analyzing the interactions within this pocket, researchers can understand how the ligands bind and what forces (e.g., hydrogen bonds, hydrophobic interactions) stabilize the complex, providing a rational basis for designing more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in the computational analysis of 6H-indolo[2,3-b]quinoxaline derivatives, enabling researchers to correlate the structural or physicochemical properties of these compounds with their biological activity.

Development of Predictive Models for Cytotoxic Activity

A significant body of research has focused on developing predictive QSAR models for the cytotoxic activity of 6H-indolo[2,3-b]quinoxaline analogues, particularly against human cancer cell lines. In one key study, a series of 14 derivatives were synthesized and evaluated for their in vitro cytotoxicity against the HL-60 human leukemia cell line. rsc.org The resulting data, expressed as IC₅₀ values, were used to build predictive models through multiple linear regression (MLR). rsc.org

These models aim to establish a mathematical equation that can accurately forecast the cytotoxic potency of new, unsynthesized analogues. The best-performing QSAR models from this research demonstrated strong statistical significance and predictive power, providing a reliable framework for in silico screening. For instance, a notable model developed was:

-log(IC₅₀) = 0.526 (±0.21) nCIC + 0.141 (±0.07) nCp - 0.509 (±0.81) rsc.org

This equation highlights the direct relationship between specific molecular features and the resulting cytotoxicity, offering a quantitative tool to guide the design of future derivatives with enhanced anticancer activity. rsc.org The statistical robustness of such models is crucial for their application in prioritizing which candidate compounds should be synthesized and tested in the laboratory. rsc.org

Identification of Key Molecular Descriptors Influencing Biological Potency

A primary outcome of QSAR studies is the identification of molecular descriptors that are critical for biological activity. For 6H-indolo[2,3-b]quinoxaline derivatives, these analyses have revealed several key structural attributes that govern their cytotoxic potency. rsc.org By calculating a wide range of descriptors—including electronic, steric, and topological properties—and correlating them with activity, researchers can pinpoint the features that enhance or diminish cytotoxicity. rsc.org

In the aforementioned study, two descriptors emerged as particularly influential:

nCIC (Number of Rings): This descriptor has a positive coefficient in the QSAR model, indicating that increasing the number of cyclic structures within the molecule tends to increase its cytotoxic potency. rsc.org This suggests that a more complex, polycyclic framework may lead to more effective interactions with biological targets, such as DNA intercalation. rsc.orgresearchgate.net

nCp (Number of Primary sp3 Carbons): The positive coefficient for this descriptor implies that the presence of primary carbon atoms, such as those in alkyl side chains, is also beneficial for activity. rsc.orgresearchgate.net This finding suggests that substituents with primary carbons are preferred for designing more potent cytotoxic agents within this chemical class. rsc.org

These findings provide clear, actionable insights for medicinal chemists: to enhance the cytotoxic potency of 6H-indolo[2,3-b]quinoxaline analogues, new designs should prioritize the incorporation of additional cyclic substituents or side chains containing primary carbon atoms. rsc.orgresearchgate.net

DescriptorDescriptionInfluence on Cytotoxicity
nCIC Number of circuits (rings) in the molecule.Positive
nCp Count of primary sp3 carbon atoms.Positive
Mp Molecular path count of order 1.Not statistically significant in the best models.
RBF Rotatable bond fraction.Not statistically significant in the best models.
nCOOHPh Number of phenolic -COOH groups.Not statistically significant in the best models.

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While QSAR provides valuable predictive models, Molecular Dynamics (MD) simulations offer a dynamic, atom-level view of how these compounds interact with their biological targets over time. Although specific MD studies on 6-Methyl-6H-indolo[2,3-b]quinoxaline itself are not widely published, research on the broader quinoxaline class demonstrates the power of this technique. For example, MD simulations have been employed to analyze the binding stability and interaction dynamics of quinoxaline 1,4-di-N-oxide derivatives with various enzymatic targets. nih.gov

In Silico Prediction of Pharmacokinetic Parameters (ADME)

Beyond target interaction, the success of a drug candidate depends on its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). In silico tools are now routinely used to predict these properties early in the discovery process, helping to identify compounds with favorable drug-like characteristics and flag potential liabilities.

For derivatives of 6H-indolo[2,3-b]quinoxaline, computational ADME predictions have been encouraging. Studies have shown that the core scaffold and its common derivatives generally adhere to Lipinski's rule of five, suggesting good potential for oral bioavailability. In silico toxicity predictions for a series of these compounds indicated they were largely free from neurotoxicity, immunotoxicity, and irritation, with a low likelihood of teratogenicity. rsc.org Furthermore, metabolic predictions suggested that the compounds are unlikely to form toxic methylated or acetylated metabolites. rsc.org

In a study on analogous indenoquinoxalinecarboxylic acids, the ADMETlab 3.0 software was used to predict key pharmacokinetic parameters. The results indicated that the compounds could likely be used orally, based on predictions of their clearance, half-life, and ability to penetrate the blood-brain barrier and be absorbed in the intestine. Such in silico ADME/Tox screening is vital for deprioritizing compounds with a high probability of failure due to poor pharmacokinetics or toxicity, thereby focusing resources on the most promising candidates.

Molecular Mechanisms of Biological Activity of 6 Methyl 6h Indolo 2,3 B Quinoxaline Derivatives in Vitro Studies

DNA Intercalation and Related Modulations

The predominant mechanism through which 6H-indolo[2,3-b]quinoxaline derivatives exert their pharmacological effects is by intercalating into the DNA double helix. nih.govresearchgate.net This interaction leads to structural and functional changes in the DNA, subsequently affecting cellular processes.

The planar aromatic structure of the 6H-indolo[2,3-b]quinoxaline core is fundamental to its ability to insert itself between the base pairs of the DNA helix. researchgate.net This intercalation is a key aspect of its mechanism of action. nih.govresearchgate.net Spectroscopic studies, including absorption, fluorescence, and linear dichroism, confirm that the planar indoloquinoxaline moieties intercalate between DNA nucleobases upon interaction. researchgate.net

The stability of the resulting drug-DNA complex is a critical factor for its biological activity and is significantly influenced by the nature and orientation of substituents and side chains attached to the indoloquinoxaline nucleus. nih.govresearchgate.net For instance, the side chain is considered important for the effective and stable intercalation of the aromatic ring into the DNA base pairs. researchgate.net Studies have shown that monomeric and dimeric derivatives can exhibit high to very high DNA binding constants, in the range of 10⁶ M⁻¹ and 10⁹ M⁻¹, respectively. researchgate.net The thermal stability of this complex is a key parameter in evaluating the potential anticancer and antiviral activities of these compounds. nih.govresearchgate.net

Table 1: DNA Binding Constants of Selected Indoloquinoxaline Derivatives

Derivative Type DNA Type Binding Constant (Kb)
Monomeric Derivatives Calf Thymus DNA ~10⁶ M⁻¹
Dimeric Derivatives Calf Thymus DNA ~10⁹ M⁻¹
6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline Adenine-Thymine rich sequences 2.7 x 10⁴ M⁻¹ evitachem.com

This table presents illustrative data on the DNA binding affinities of different 6H-indolo[2,3-b]quinoxaline derivatives.

By intercalating into the DNA helix, 6H-indolo[2,3-b]quinoxaline derivatives can disrupt essential cellular processes that rely on DNA as a template. The physical insertion of the molecule between base pairs can interfere with the action of enzymes involved in DNA replication and transcription. evitachem.com For example, the antiviral action of some derivatives against Herpes Simplex Virus type 1 (HSV-1) is believed to involve this DNA intercalation mechanism, which disturbs processes vital for the virus. chalmers.seresearchgate.net The stabilization of the DNA duplex by these compounds can inhibit the strand separation necessary for replication and transcription, thereby leading to cytotoxic or antiviral effects.

Derivatives of 6H-indolo[2,3-b]quinoxaline have demonstrated a degree of DNA sequence specificity in their binding interactions. Competitive binding experiments using poly(dA-dT)₂ and calf thymus DNA have shown that several derivatives exhibit a preference for AT-rich regions. researchgate.net

However, the specificity can be modulated by the side chains attached to the core structure. While some derivatives show an AT-specific interaction, others with different side chains, such as those with alkyl or heteroaryl substituted amino groups, have been found to bind strongly to GC-rich DNA sequences. researchgate.net For example, spectroscopic analysis of 6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline revealed different binding constants for AT-rich versus GC-rich regions, suggesting sequence-specific interactions. evitachem.com This indicates that the side chains play a crucial role in guiding the orientation and interaction of the compound within the minor or major grooves of the DNA, influencing its sequence preference. nih.govresearchgate.net

Enzyme Interaction and Inhibition Profiles

Beyond direct DNA binding, derivatives of 6-Methyl-6H-indolo[2,3-b]quinoxaline can also interact with and modulate the activity of various enzymes, further contributing to their biological effects.

DNA topoisomerases are critical enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. While many DNA intercalators are known to act as topoisomerase poisons, 6H-indolo[2,3-b]quinoxaline derivatives generally exhibit poor inhibitory activity against topoisomerase II. nih.govresearchgate.net Their cytotoxic action is considered to be primarily a result of DNA intercalation rather than the "poisoning" of topoisomerase enzymes. researchgate.net Despite being a structural analogue of the topoisomerase II inhibitor ellipticine, the 6H-indolo[2,3-b]quinoxaline scaffold itself demonstrates weak interactions with this enzyme. researchgate.net It is important to note that some related but structurally distinct compounds, such as certain indolo[2,3-b]quinoline derivatives, have been developed as potent topoisomerase II inhibitors. nih.gov

In vitro studies have identified other enzymatic targets for indoloquinoxaline derivatives. A notable example is the inhibition of cholinesterases, enzymes that are key targets in the management of Alzheimer's disease. Several synthesized 6H-indolo[2,3-b]quinoxaline derivatives have shown moderate to good inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.com

For instance, the derivative 6-(6-(Piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline was identified as a potent and selective BChE inhibitor. tandfonline.com Molecular docking studies suggest that these compounds can have significant interactions with the binding sites of cholinesterase enzymes. tandfonline.com Other research has also highlighted quinoxaline-based scaffolds as promising for the design of new acetylcholinesterase inhibitors. nih.gov Additionally, a derivative of 6H-indolo-[2,3-b]-quinoxaline has been developed as an inhibitor of the SHP1 enzyme, indicating that this chemical scaffold can be adapted to target a range of different enzymes. rsc.org

Table 2: Cholinesterase Inhibitory Activity of a Selected Indoloquinoxaline Derivative

Compound Target Enzyme IC₅₀ (µM)
6-(6-(Piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline (9f) Butyrylcholinesterase (BuChE) 0.96 tandfonline.com

This table provides a specific example of the enzymatic inhibitory activity of a 6H-indolo[2,3-b]quinoxaline derivative from in vitro studies.

Antiviral Action Mechanisms

Derivatives of this compound have demonstrated notable antiviral properties, particularly against various herpesviruses. The mechanisms underlying this activity are multifaceted, primarily involving the direct inhibition of viral replication processes.

A prominent derivative, 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline, known as B-220, has shown potent antiviral activity against Herpes Simplex Virus type 1 (HSV-1), Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV). nih.gov The primary mechanism of its antiviral action against HSV-1 is believed to be its ability to bind to and intercalate into the viral DNA helix. This interaction is thought to disrupt crucial steps in the viral life cycle, particularly the uncoating of the virus upon entry into a host cell. nih.gov By interfering with DNA uncoating, the viral genetic material is not properly released, thus halting the replication process.

Furthermore, certain 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have been identified as potent inducers of interferon. nih.govresearchgate.net Interferons are signaling proteins that play a critical role in the innate immune response to viral infections. By stimulating the production of interferons, these compounds can indirectly inhibit viral replication by activating host defense mechanisms.

Derivative Target Virus(es) Proposed Mechanism of Action
2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline (B-220)HSV-1, VZV, CMVDNA intercalation, disruption of viral uncoating
6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalinesVesiculovirusInduction of interferon

Cellular Pathway Perturbations

In addition to their direct antiviral effects, derivatives of this compound can influence host cell pathways, leading to the inhibition of cell proliferation and the induction of programmed cell death, which are crucial mechanisms in anticancer activity.

Studies on neocryptolepine, an isomer of this compound, have provided insights into the potential of this scaffold to interfere with the cell cycle. Neocryptolepine analogs have been shown to cause an accumulation of tumor cells in the G0/G1, S, and G2/M phases of the cell cycle. nih.gov This cell cycle arrest prevents the proliferation of cancer cells. The emergence of a sub-G1 peak in flow cytometry analysis of cells treated with these analogs is a strong indicator of an apoptotic cell population, suggesting a link between cell cycle arrest and the induction of apoptosis. nih.gov

The induction of apoptosis is a key mechanism for the anticancer activity of many compounds. Neocryptolepine analogs have been demonstrated to trigger apoptosis in Ehrlich ascites carcinoma (EAC) cells. nih.gov This is further supported by the observation of a hypo-diploid DNA content peak (sub-G1) in cell cycle experiments, which is a hallmark of apoptosis. nih.gov The ability to induce programmed cell death in cancer cells makes these compounds promising candidates for further investigation in oncology.

Modulation of Drug Efflux Pumps (e.g., NorA efflux pump, P-glycoprotein)

Multidrug resistance (MDR) is a significant challenge in the treatment of both infectious diseases and cancer. One of the primary mechanisms of MDR is the overexpression of efflux pumps that actively transport drugs out of cells. Derivatives of the broader indole (B1671886) and quinoxaline (B1680401) families have shown promise as efflux pump inhibitors (EPIs).

While direct evidence for this compound is still emerging, related compounds have demonstrated the ability to modulate key efflux pumps. For instance, certain indole derivatives have been identified as potent inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.govnih.gov The NorA pump is responsible for resistance to fluoroquinolones and other antimicrobials. Inhibition of this pump can restore the efficacy of existing antibiotics. nih.govnih.gov

Similarly, some substituted quinoxalinone derivatives have been shown to antagonize P-glycoprotein (P-gp), a major efflux pump in human cancer cells that contributes to resistance to chemotherapy. nih.gov The mechanism of P-gp inhibition by these compounds involves blocking ATP hydrolysis and regeneration, which are essential for the pump's function. nih.gov Highly active 6H-indolo[2,3-b]quinoxaline derivatives have also been noted to have significant MDR modulating activity. researchgate.netnih.gov

Efflux Pump Associated Resistance Inhibitory Action of Related Derivatives
NorA efflux pumpFluoroquinolone resistance in S. aureusPotent inhibition by indole derivatives
P-glycoprotein (P-gp)Multidrug resistance in cancerAntagonism by substituted quinoxalinones

Broad-Spectrum Antimicrobial Effects Against Bacterial and Fungal Species (In Vitro)

Derivatives of indolo[2,3-b]quinoxaline have demonstrated a wide range of antimicrobial activities in vitro against various bacterial and fungal pathogens. researchgate.netresearchgate.net

The antibacterial activity has been observed against both Gram-positive and Gram-negative bacteria. nih.gov For example, newly synthesized derivatives have been tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative), showing significant inhibitory activity. nih.gov The antimicrobial potency of quinoxalines is thought to be, in part, due to the prevention of DNA-directed RNA synthesis by binding to the CpG site on DNA. researchgate.net

In terms of antifungal activity, certain 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives have exhibited promising effects against a range of phytopathogenic fungi. bohrium.com Additionally, novel quinoxaline-triazole compounds have shown activity against various Candida species, including Candida albicans, Candida glabrata, and Candida krusei. acs.orgnih.gov

Microorganism Type Example Species Observed In Vitro Activity
Gram-positive BacteriaStaphylococcus aureus, Bacillus subtilisSignificant inhibitory activity
Gram-negative BacteriaEscherichia coli, Pseudomonas aeruginosaSignificant inhibitory activity
FungiPhytopathogenic fungi, Candida speciesPromising antifungal effects

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Methyl 6h Indolo 2,3 B Quinoxaline Derivatives

Influence of N-Alkyl Substitution on Bioactivity and Photophysical Properties

The substitution at the N-6 position of the indolo[2,3-b]quinoxaline core plays a pivotal role in modulating the biological activity and photophysical characteristics of these compounds. Studies have shown that the introduction of N-alkyl groups can significantly enhance cytotoxic effects. For instance, N-ethyl substituted derivatives of 6H-indolo[2,3-b]quinoxaline have demonstrated greater cytotoxicity compared to their unsubstituted counterparts. researchgate.net This enhancement is often linked to improved cellular uptake and more effective interaction with biological targets.

Furthermore, the nature of the substituent on the indole (B1671886) nitrogen (N-11) has been shown to be a critical determinant of cytotoxicity. Methylation at the N-11 position in a related series of 6-amino-11H-indolo[3,2-c]quinolines led to a significant increase in cytotoxic activity. nih.gov This suggests that modifications at this position can profoundly influence the compound's interaction with its biological target.

From a photophysical perspective, the introduction of different amine donors to the 6H-indolo[2,3-b]quinoxaline core has been systematically studied. rsc.org These modifications influence the intramolecular charge transfer (ICT) transitions and emission spectra of the molecules. rsc.org The nature of the peripheral amines dictates the photophysical properties, highlighting the tunability of these compounds for potential applications in optoelectronics. rsc.org

Impact of Halogenation and Other Substituent Modifications on Cytotoxicity and DNA Binding Affinity

Halogenation, a common strategy in medicinal chemistry, has yielded mixed results in the context of indolo[2,3-b]quinoxaline derivatives. For example, the presence of a bromo group at the C-9 position has been shown to decrease cytotoxicity. researchgate.net Conversely, replacing this bromo group with a secondary amino group leads to an improvement in cytotoxic activity. researchgate.net In a separate study on quinoxaline (B1680401) derivatives, a meta-chloro and para-fluoro disubstituted analog was found to be approximately three times more potent than the parent compound. nih.gov This highlights the nuanced role of halogen substitution, where both the type of halogen and its position are crucial factors.

The incorporation of a fluorine atom at the 9-position, combined with the introduction of a positive charge at the 11-N position, has been shown to be responsible for enhanced antitumor activity and improved DNA binding ability. rsc.org This suggests that a combination of electronic modification through halogenation and altered charge distribution can synergistically improve the therapeutic potential of these compounds.

Quantitative Structure-Activity Relationship (QSAR) studies have further elucidated the impact of substituents. These studies suggest that for increased cytotoxic potency, candidate structures should incorporate cyclic substituents or substituents with primary carbon atoms. tandfonline.comtandfonline.com The nature of the substituent in ring A of the 6H-indolo[2,3-b]quinoxaline core appears to play a significant role in the cytotoxicity exhibited by these analogs. tandfonline.com

Role of Cationic Moieties and Side Chain Characteristics (Length, Polarity, Rigidity) on DNA Interaction and Biological Effects

The introduction of cationic side chains to the 6-Methyl-6H-indolo[2,3-b]quinoxaline scaffold is a key strategy for enhancing DNA interaction and, consequently, biological activity. The characteristics of these side chains, including their length, polarity, and rigidity, are critical determinants of the binding affinity and mode of interaction with DNA.

The nature of the side chain itself plays a crucial role in the stability and effectiveness of the DNA-ligand complex. The orientation of the side chain towards the GC-rich minor groove of DNA is a significant factor influencing the thermal stability of the complex. nih.goveurekaselect.com The side chain is considered important for the effective and stable intercalation of the aromatic ring system between the DNA base pairs. researchgate.net This is exemplified by NCA0424, a derivative with a specific side chain that demonstrates potent antitumor activity through DNA intercalation and groove binding. researchgate.net

Correlations between Electronic Structure (e.g., Donor-Acceptor Architectures) and Biological Potency

The electronic properties of this compound derivatives, particularly those engineered with donor-acceptor (D-A) architectures, are intrinsically linked to their biological potency. By strategically modifying the electronic landscape of the molecule, it is possible to tune its reactivity and interactions with biological targets, thereby influencing its therapeutic efficacy.

The 6H-indolo[2,3-b]quinoxaline core can act as an electron-accepting unit, which, when combined with various electron-donating amine groups, creates a D-A system. rsc.org This arrangement facilitates intramolecular charge transfer (ICT), a phenomenon that has been systematically studied through absorption-emission spectroscopy and cyclic voltammetry. rsc.org The nature of the peripheral amine donors directly influences the photophysical properties and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.org

These electronic modifications have a direct impact on the biological activity of the compounds. For example, in a series of quinoxaline urea (B33335) analogs, replacing an electron-donating methoxy (B1213986) group with an electron-withdrawing trifluoromethyl group resulted in a significant improvement in activity. nih.gov This suggests that modulating the electron density at specific positions can enhance the interaction with the target protein.

Theoretical studies, such as those using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been employed to rationalize the donor-acceptor architectures and the HOMO-LUMO energies. rsc.org These computational approaches provide valuable insights into the electronic structure and help in designing molecules with optimized biological potency. The correlation between the electronic structure and biological activity is a cornerstone of rational drug design, allowing for the targeted synthesis of more effective therapeutic agents.

Emerging Research Frontiers and Future Directions for 6 Methyl 6h Indolo 2,3 B Quinoxaline Research

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of 6-Methyl-6H-indolo[2,3-b]quinoxaline and its derivatives has traditionally relied on established chemical reactions. A common and modular route involves the condensation of isatin (B1672199) or its derivatives with o-phenylenediamine, followed by methylation. acs.orgnih.gov This method is effective, delivering the indolo[2,3-b]quinoxaline core in high yields. acs.orgnih.gov

Synthetic ApproachKey FeaturesReference
Condensation of isatin and o-phenylenediamineModular and high-yielding acs.orgnih.gov
Water-based synthesis with benzyltriethylammonium chlorideEco-friendly researchgate.net
OrganocatalysisRapid, recyclable catalyst nih.gov
One-pot reduction-cyclization-dehydrationCascade reaction for fused heterocycles researchgate.net

Integration into Multi-Functional Hybrid Materials

The unique photophysical and electrochemical properties of the 6H-indolo[2,3-b]quinoxaline scaffold make it an attractive candidate for the development of advanced materials. rsc.orgrsc.org Its planar structure and extended π-conjugation are advantageous for applications in electronics and photonics. researchgate.net

A significant area of emerging research is the integration of this compound and its derivatives into multi-functional hybrid materials. These materials could possess a combination of desirable properties, such as electronic conductivity, luminescence, and biological activity. For example, derivatives of 6H-indolo[2,3-b]quinoxaline are being explored as components in organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net The ability to tune the optoelectronic properties by modifying the substituents on the indoloquinoxaline core opens up possibilities for creating materials with tailored functionalities. rsc.org Recent studies have shown that donor-acceptor based 6H-indolo[2,3-b]quinoxaline amine derivatives exhibit intramolecular charge transfer transitions and emissions that can be influenced by the nature of the peripheral amines, indicating their potential as solid-state emissive and ambipolar materials. rsc.org

Application AreaRelevant PropertiesReference
Organic Light-Emitting Diodes (OLEDs)Electron-transporting, emitting layer researchgate.net
Dye-Sensitized Solar Cells (DSSCs)Organic sensitizers researchgate.net
Nonaqueous Redox Flow Batteries (NARFBs)Low reduction potential, high stability anolyte acs.orgnih.gov
Solid-State Emissive MaterialsIntramolecular charge transfer, tunable emission rsc.org

Refinement of Computational Predictive Models for Rational Design

Computational chemistry plays an increasingly vital role in the rational design of novel this compound derivatives with specific properties. researchgate.net Density Functional Theory (DFT) calculations have been successfully employed to predict the electrochemical properties of these compounds, showing excellent agreement with experimental results. acs.orgnih.gov

Future research will focus on refining these computational models to provide more accurate predictions of not only electrochemical and photophysical properties but also biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are being used to model the cytotoxic activity of 6H-indolo[2,3-b]quinoxaline derivatives, suggesting that specific structural features, such as cyclic substituents, can enhance potency. researchgate.netnih.gov By improving the predictive power of these models, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. The integration of machine learning and artificial intelligence with these computational models could further accelerate the discovery and optimization of new derivatives for a wide range of applications.

Expansion of Biological Target Identification and Validation Beyond Current Scopes

The 6H-indolo[2,3-b]quinoxaline scaffold is recognized as a valuable template in medicinal chemistry, with many of its derivatives exhibiting pharmacological activities primarily through DNA intercalation. nih.goveurekaselect.comresearchgate.net While DNA has been a major focus, the future of research in this area involves expanding the identification and validation of other biological targets. nih.gov

Recent studies have begun to explore the interaction of these compounds with other biomolecules. For instance, a derivative of 6H-indolo-[2,3-b]-quinoxaline has been identified as a potential inhibitor of the SHP1 enzyme, which is implicated in cancer and other diseases. rsc.org The process of target validation is critical and involves using small molecules to confirm the link between a biological target and a disease in preclinical models. nih.gov Future work will likely involve screening this compound and its analogs against a broader range of enzymes, receptors, and other proteins to uncover new therapeutic opportunities. nih.gov This expansion will be crucial for unlocking the full therapeutic potential of this chemical scaffold.

Development of Next-Generation Scaffolds with Optimized Profiles

Building upon the existing knowledge of structure-activity relationships, the development of next-generation scaffolds derived from this compound is a key future direction. The goal is to create new molecules with optimized profiles, including enhanced efficacy, improved selectivity, and better pharmacokinetic properties.

The core 6H-indolo[2,3-b]quinoxaline structure serves as a versatile starting point for extensive chemical modification. nih.gov The N-6 position, for example, is a key handle for derivatization, and the introduction of different substituents at this position can significantly impact biological activity. acs.orgnih.govnih.gov Researchers are systematically investigating the effects of various substituents on the indolo[2,3-b]quinoline system to develop novel cytotoxic agents. nih.gov By combining rational design with innovative synthetic strategies, scientists aim to develop new generations of these compounds that are more effective and have fewer side effects for potential therapeutic applications.

Q & A

Basic: What are the most common synthetic pathways for 6H-indolo[2,3-b]quinoxaline derivatives, and how do their yields/substrate scopes compare?

The two primary pathways involve Pd-catalyzed cross-coupling reactions :

  • One-pot synthesis : Combines Pd-catalyzed C–N coupling and C–H activation, yielding derivatives (e.g., 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline) in good yields (~60–80%) but with limited substrate scope due to steric/electronic constraints .
  • Two-step synthesis : Uses Pd-catalyzed Suzuki coupling followed by annulation with amines. This method offers broader substrate flexibility (e.g., aliphatic/aromatic amines) but requires longer reaction times .
    For methyl-substituted derivatives, alkylation of the indoloquinoxaline core with methyl halides or epichlorohydrin in basic media is common .

Advanced: How can researchers optimize synthetic routes for 6-methyl-substituted derivatives with electron-withdrawing groups?

The limited substrate scope of one-pot methods ( ) necessitates alternative strategies:

  • Stepwise functionalization : Introduce methyl groups via nucleophilic substitution or alkylation post-annulation to avoid steric hindrance during cyclization .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 h to 1 h for Cu-catalyzed N-arylation) and improves yields for sterically hindered derivatives .
  • Protecting group strategies : Use tert-butyl or acetyl groups to temporarily block reactive sites during cross-coupling .

Basic: What experimental methods are used to determine electrochemical properties (e.g., HOMO/LUMO levels) of indoloquinoxaline derivatives?

  • Cyclic Voltammetry (CV) : Measures oxidation/reduction potentials in acetonitrile/TBAPF₆ electrolytes. For example, 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline showed a HOMO of −5.2 eV and a band gap of 2.7 eV .
  • UV-Vis Spectroscopy : Estimates optical band gaps via Tauc plots (e.g., λₐbₛ ~450 nm for methyl derivatives) .
  • Density Functional Theory (DFT) : Validates experimental HOMO/LUMO values and predicts charge distribution .

Advanced: How do solvent polarity and substituent effects lead to conflicting band gap data in electrochemical studies?

  • Solvent effects : Polar solvents (e.g., MeCN) stabilize charge-transfer states, reducing apparent band gaps compared to nonpolar solvents .
  • Electron-donating groups (e.g., –OCH₃) : Raise HOMO levels, narrowing band gaps, while electron-withdrawing groups (e.g., –NO₂) lower LUMO levels, increasing gaps .
  • Aggregation in solution : Methyl groups enhance π-π stacking, causing redshifted absorption in concentrated solutions, which may contradict thin-film data .

Basic: How is DNA intercalation assessed for indoloquinoxaline derivatives, and what structural features enhance binding?

  • Hypochromism/thermal denaturation : UV-Vis hypochromism (>30%) and ΔTₘ increases (~10–15°C) indicate intercalation. Planar chromophores (e.g., tetracyclic indoloquinoxaline) and side chains (e.g., dimethylaminoethyl) improve DNA affinity via groove interactions .
  • Ethidium bromide displacement : Fluorescence quenching confirms competitive intercalation .

Advanced: How to resolve contradictions between intercalation and groove-binding mechanisms in structure-activity studies?

  • Electric linear dichroism (ELD) : Distinguishes intercalation (long-axis DNA alignment) from groove binding (short-axis alignment) .
  • Footprinting assays : Use DNase I or hydroxyl radicals to identify protected DNA regions. Methyl-substituted derivatives preferentially bind GC-rich sequences via minor grooves .
  • Molecular docking : Simulates binding modes; bulky substituents (e.g., triazole-methyl) may sterically hinder intercalation .

Basic: What design principles improve the photovoltaic efficiency of indoloquinoxaline-based dyes in DSSCs?

  • Donor-π-acceptor architecture : Triphenylamine/carbazole donors enhance electron injection, while cyanoacrylic acid anchors to TiO₂. For example, dye FS11 achieved 8.2% efficiency .
  • Methyl group effects : Improve solubility and reduce aggregation, enhancing charge transport .
  • Co-sensitization : Pair with ruthenium dyes (e.g., N719) to broaden absorption spectra .

Advanced: Why do some methyl-substituted indoloquinoxaline co-sensitizers reduce overall DSSC efficiency despite high LUMO levels?

  • Energy level mismatch : High LUMO levels (>−3.5 eV) hinder electron injection into TiO₂ .
  • Charge recombination : Methyl groups may insulate the dye from the semiconductor surface, increasing back-transfer losses.
  • Steric hindrance : Bulky substituents block electrolyte access to the redox mediator (e.g., I⁻/I₃⁻) .

Basic: How are structure-activity relationships (SARs) analyzed for anticancer activity in indoloquinoxaline derivatives?

  • Side-chain modifications : Dimethylaminoethyl or triazole-methyl groups enhance cytotoxicity (IC₅₀ ~2–10 μM in HeLa cells) by improving DNA affinity and cellular uptake .
  • Methylation effects : 6-Methyl derivatives show higher metabolic stability but reduced solubility, requiring formulation optimization .

Advanced: How to address conflicting cytotoxicity data for 6-methyl derivatives in different cancer cell lines?

  • Cell line variability : Differences in membrane transporters (e.g., P-gp overexpression in MDR cells) reduce uptake .
  • Apoptosis vs. necrosis : Methyl derivatives may trigger caspase-dependent apoptosis in leukemia cells but necrosis in solid tumors due to mitochondrial targeting .
  • Combinatorial screening : Pair with MDR inhibitors (e.g., verapamil) or test in 3D spheroid models to mimic in vivo conditions .

Basic: What computational methods predict the optoelectronic properties of 6-methyl-indoloquinoxaline derivatives?

  • TDDFT simulations : Accurately predict absorption/emission spectra (e.g., λₑₘ ~550 nm for methyl-triphenylamine derivatives) .
  • Hirshfeld surface analysis : Maps intermolecular interactions influencing crystallographic packing and charge transport .

Advanced: How to reconcile discrepancies between DFT-predicted and experimentally observed emission spectra?

  • Solvent effects in simulations : Include polarizable continuum models (PCM) for solvent interactions .
  • Vibronic coupling : Account for vibrational modes in methyl groups that broaden emission peaks .
  • Excimer formation : Methyl derivatives may form aggregates in solution, shifting emission wavelengths .

Methodological: How to analyze contradictory data in published studies on solvent-dependent electrochemical stability?

  • Controlled variable testing : Compare CV results in identical conditions (e.g., 0.5 M TBAPF₆/MeCN vs. DMF) .
  • Accelerated degradation studies : Expose derivatives to UV irradiation or elevated temperatures to identify decomposition pathways .
  • Multivariate analysis : Use PCA to correlate substituent electronic parameters (Hammett σ) with stability trends .

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